molecular formula C13H7N5O3S B2542277 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1203029-37-1

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2542277
CAS No.: 1203029-37-1
M. Wt: 313.29
InChI Key: CCQQVGVDUIWYML-UHFFFAOYSA-N
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Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a benzo[c][1,2,5]thiadiazole moiety via a carboxamide bridge. Its design leverages the bioactivity of 1,3,4-oxadiazoles, which are known for antifungal, antibacterial, and antitumor properties .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N5O3S/c19-11(7-3-4-8-9(6-7)18-22-17-8)14-13-16-15-12(21-13)10-2-1-5-20-10/h1-6H,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQQVGVDUIWYML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivatives. The furan ring can be introduced via a coupling reaction, and the benzo[c][1,2,5]thiadiazole moiety is often synthesized through a series of condensation reactions involving aromatic amines and sulfur sources .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions. Scale-up processes would also consider the cost-effectiveness and environmental impact of the reagents and methods used.

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), and nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines.

Scientific Research Applications

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to three structurally related classes:

Compound Class Core Structure Key Substituents Biological Relevance
Target Compound 1,3,4-Oxadiazole Benzo[c][1,2,5]thiadiazole-5-carboxamide; furan-2-yl Potential antifungal/antimicrobial activity (inferred from structural analogs)
LMM11 () 1,3,4-Oxadiazole 4-[cyclohexyl(ethyl)sulfamoyl]benzamide; furan-2-yl Antifungal activity against C. albicans (thioredoxin reductase inhibitor)
N-Phenyl-5-thioxo-thiadiazoles () 1,3,4-Thiadiazole Phenylcarboxamide; thioxo group Antimicrobial activity (50 µg/ml, 60–80% inhibition in some derivatives)
1,3,4-Thiadiazole Derivatives () 1,3,4-Thiadiazole Varied aryl/alkyl substituents Broad-spectrum insecticidal and fungicidal activities

Key Structural Insights :

  • The furan-2-yl substituent is shared with LMM11, suggesting a role in modulating solubility or π-π stacking interactions in biological targets .
  • Replacing the oxadiazole’s sulfur atom (in thiadiazoles) with oxygen alters electronic density, which may influence bioactivity and metabolic stability .
Physicochemical Properties
  • Planarity : The fused benzothiadiazole system imposes rigidity, which may enhance target binding but limit conformational adaptability versus flexible sulfamoyl groups in LMM11 .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS Number: 1203029-37-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, focusing on its anticancer effects, antimicrobial activity, and other pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H7N5O3SC_{13}H_7N_5O_3S with a molecular weight of 313.29 g/mol. The compound features a furan ring and an oxadiazole moiety that are essential for its biological activity.

PropertyValue
Molecular FormulaC₁₃H₇N₅O₃S
Molecular Weight313.29 g/mol
CAS Number1203029-37-1

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, a related compound demonstrated significant inhibition against various cancer cell lines with IC50 values ranging from 0.67 to 1.95 µM . The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antitumor Efficacy

A study evaluating the anticancer activity of this compound found that it exhibited selective cytotoxicity against several cancer cell lines. The compound was tested against HEPG2 (liver), MCF7 (breast), and SW1116 (colon) cancer cell lines. The results indicated that the compound induced significant cell death at concentrations lower than those required for standard chemotherapeutics.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that oxadiazole derivatives can exhibit both antibacterial and antifungal properties due to their ability to disrupt cellular processes in pathogens.

Table: Antimicrobial Activity Comparison

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial12.5 µg/mL
N-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-thiolAntifungal15 µg/mL

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.

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